A Senior Application Scientist's Guide to 6-Methoxypyridine-2-boronic acid (CAS: 372963-51-4): Properties, Synthesis, and Application in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to 6-Methoxypyridine-2-boronic acid (CAS: 372963-51-4): Properties, Synthesis, and Application in Suzuki-Miyaura Coupling
This guide provides an in-depth technical overview of 6-Methoxypyridine-2-boronic acid, a key building block for researchers, chemists, and professionals in drug development. We will move beyond simple data presentation to explore the causality behind its synthesis, its application in one of modern chemistry's most powerful reactions, and its significance in creating novel molecular architectures.
Core Identification and Physicochemical Profile
6-Methoxypyridine-2-boronic acid is a substituted pyridinylboronic acid that has become an invaluable reagent in organic synthesis. Its utility stems from the presence of both a nucleophilic boronic acid moiety and an electron-rich methoxypyridine ring, a common scaffold in biologically active compounds.[1][2]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 372963-51-4 | [3][4][5] |
| Molecular Formula | C₆H₈BNO₃ | [3][4] |
| Molecular Weight | 152.94 g/mol | [3][4][5] |
| Boiling Point | 325.7 ± 52.0 °C at 760 mmHg | [3][5] |
| Density | 1.24 g/cm³ | [3][5] |
| Appearance | White to off-white solid | |
| Storage | Store in freezer (-20°C) under inert atmosphere | |
| GHS Signal Word | Warning | [3] |
| Hazard Statement | H302 (Harmful if swallowed) | [3] |
Synthesis Strategy: The Logic of Boron Installation
The synthesis of pyridinylboronic acids is a non-trivial task due to the electronic nature of the pyridine ring and the potential instability of the final product. While multiple strategies exist, the most common and logical approach for a molecule like 6-Methoxypyridine-2-boronic acid involves a metal-halogen exchange followed by borylation.
The primary synthetic routes for this class of compounds include:
-
Metal-Halogen Exchange and Borylation: This is the most prevalent method. It typically starts with a corresponding halopyridine (e.g., 2-bromo-6-methoxypyridine). The process involves treating the halopyridine with a strong organometallic base (like n-butyllithium) at low temperatures to form a lithiated intermediate. This highly reactive species is then quenched with a boron electrophile, such as triisopropyl borate, followed by acidic workup to yield the boronic acid. The low temperature is critical to prevent side reactions and decomposition.
-
Palladium-Catalyzed Cross-Coupling: An alternative involves the palladium-catalyzed coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method, often referred to as the Miyaura borylation, offers milder reaction conditions and broader functional group tolerance compared to the metal-halogen exchange route.
The choice between these methods is dictated by the availability of starting materials, functional group compatibility, and scalability requirements.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The paramount application of 6-Methoxypyridine-2-boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern synthesis for its reliability in forming C-C bonds, particularly in the creation of biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][6]
The reaction's catalytic cycle is a well-understood, three-step process:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (an aryl or vinyl halide), forming a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-methoxypyridin-2-yl moiety) to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial; it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic group to the palladium catalyst.[7]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), 6-Methoxypyridine-2-boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.03 equiv), and anhydrous K₂CO₃ (2.5 equiv).
-
Scientist's Note: The use of a slight excess (1.2-1.5 equiv) of the boronic acid is standard practice. [1]It helps to drive the reaction to completion and compensates for any potential protodeboronation or homocoupling side reactions.
-
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a self-validating step; failure to exclude oxygen will lead to the oxidation and deactivation of the Pd(0) catalyst, resulting in a failed reaction.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Scientist's Note: The aqueous component is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.[8]
-
-
Reaction Execution: Heat the mixture with vigorous stirring to 85-100 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours). This provides real-time validation of reaction progress.
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Significance in Drug Discovery and Medicinal Chemistry
Boronic acids are not merely synthetic intermediates; they are recognized as important pharmacophores. [6]The boron atom's empty p-orbital allows it to form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of a protease. This unique binding mode has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®). [6][9] The 6-methoxypyridine moiety provided by this specific reagent is of high interest for several reasons:
-
Prevalence in Bioactive Molecules: The pyridine ring is a common feature in many pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor, which is critical for molecular recognition and binding to biological targets. [2]* Metabolic Stability: The methoxy group can influence the molecule's metabolic profile, potentially blocking sites of oxidation and improving its pharmacokinetic properties.
-
Modulation of Electronics: The electron-donating methoxy group modifies the electronic properties of the pyridine ring, which can be fine-tuned to optimize binding affinity and selectivity for a given target. [1] The combination of a proven pharmacophore (boronic acid) and a privileged scaffold (methoxypyridine) makes 6-Methoxypyridine-2-boronic acid a powerful tool for medicinal chemists aiming to accelerate the discovery of new therapeutic agents. [10][11][12]
Conclusion
6-Methoxypyridine-2-boronic acid (CAS: 372963-51-4) is more than a catalog chemical; it is a precisely designed tool for advanced organic synthesis. A thorough understanding of its properties, the logic behind its synthesis, and the mechanistic nuances of its application in the Suzuki-Miyaura coupling empowers researchers to construct complex molecules with greater efficiency and purpose. Its role as a key building block in the synthesis of medicinally relevant compounds ensures its continued importance in the landscape of drug discovery and development.
References
-
American Elements. (n.d.). (6-Methoxypyridin-2-yl)boronic Acid. Retrieved from [Link]
-
ChemWhat. (n.d.). 6-METHOXYPYRIDINE-2-BORONIC ACID CAS#: 372963-51-4. Retrieved from [Link]
-
AFG Bioscience. (2016). Safety Data Sheet: 2-Fluoro-6-methoxypyridine-3-boronic acid. Retrieved from [Link]
-
Li, W., et al. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Retrieved from [Link]
-
Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]
-
ChemSrc. (2025). 6-Methoxypyridine-2-boronic acid MSDS. Retrieved from [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Synlett. Retrieved from [Link]
-
Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]
-
ResearchGate. (2023). Examples and highlights of boron chemistry in drug discovery. Retrieved from [Link]
-
The Scripps Research Institute. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. Retrieved from [Link]
-
MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. synchem.de [synchem.de]
- 5. chemwhat.com [chemwhat.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. researchgate.net [researchgate.net]
